molecular formula C24H22N4O3 B11250732 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-phenylacetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B11250732
M. Wt: 414.5 g/mol
InChI Key: KTXXEIHQQDHJQY-UHFFFAOYSA-N
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Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions for large-scale production .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, breaking down the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as cell division, apoptosis, or signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-PHENYLACETAMIDE include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds are:

  • 5,7-DIMETHYL-2,4-DIOXO-1,3-DIPHENYL-1H,2H,3H,4H-PYRANO[2,3-D]PYRIMIDIN-8-IUM DIHYDROGEN PHOSPHATE
  • 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C24H22N4O3/c1-16-14-17(2)25-22-21(16)23(30)27(24(31)28(22)19-12-8-5-9-13-19)15-20(29)26(3)18-10-6-4-7-11-18/h4-14H,15H2,1-3H3

InChI Key

KTXXEIHQQDHJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

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